molecular formula C16H24N2O B4433364 3-methyl-N-(1-propylpiperidin-4-yl)benzamide

3-methyl-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4433364
M. Wt: 260.37 g/mol
InChI Key: HBAYCGAGZGKXKH-UHFFFAOYSA-N
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Description

3-methyl-N-(1-propylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 1-propylpiperidin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Esterification: The starting material, a disubstituted benzoic acid, undergoes esterification to form methyl or ethyl esters.

    Bromination: The esters are then brominated using N-bromosuccinimide.

    Coupling: The brominated esters are coupled with 1-methylpiperazine to form the corresponding 3-substituted 4-(4-methylpiperazin-1-yl)benzoates.

    Amidation: The benzoates are further converted into benzamides through amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their corresponding oxides and reduced forms .

Scientific Research Applications

3-methyl-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Mocetinostat: A benzamide derivative with potential anticancer properties.

    Eticlopride: A benzamide used as an antipsychotic agent.

Uniqueness

3-methyl-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a 3-methyl and 1-propylpiperidin-4-yl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-9-18-10-7-15(8-11-18)17-16(19)14-6-4-5-13(2)12-14/h4-6,12,15H,3,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYCGAGZGKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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